molecular formula C19H16F2N2O B10982934 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B10982934
M. Wt: 326.3 g/mol
InChI Key: KILUXDQEFGDTPB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Core: Starting with a suitable indole precursor, such as 2-nitrobenzaldehyde, which undergoes a Fischer indole synthesis to form the indole ring.

    Fluorination: Introduction of fluorine atoms can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The fluorinated indole is then coupled with a 4-fluorophenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethanone moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the ethanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl and indole rings can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives or hydroxylated products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl or indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology

In biological research, it is used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.

Medicine

Medicinally, it is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive indole derivatives.

Industry

In the industrial sector, it may be used in the development of new materials with unique properties, such as enhanced stability or reactivity due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to modulation of receptor activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
  • 2-(4-bromophenyl)-1-(8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Uniqueness

The presence of fluorine atoms in 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, compared to its chloro or bromo analogs. These properties can lead to improved pharmacokinetic profiles and potentially greater therapeutic efficacy.

Properties

Molecular Formula

C19H16F2N2O

Molecular Weight

326.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H16F2N2O/c20-13-3-1-12(2-4-13)9-19(24)23-8-7-18-16(11-23)15-10-14(21)5-6-17(15)22-18/h1-6,10,22H,7-9,11H2

InChI Key

KILUXDQEFGDTPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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